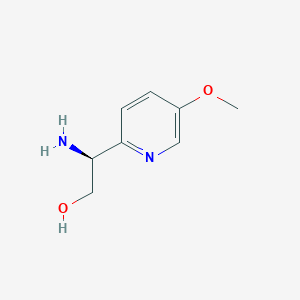
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.
Amination: The pyridine ring undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Alcohol Formation: The introduction of the hydroxyl group is achieved through a reduction reaction. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can further modify the amino group or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
作用机制
The mechanism by which (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, facilitating binding to active sites. The methoxy group on the pyridine ring can enhance lipophilicity, aiding in membrane permeability and bioavailability.
相似化合物的比较
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: This compound is a beta-secretase inhibitor used in Alzheimer’s disease research.
Pyrazolo[3,4-c]pyridine compounds: These compounds are used as Pim kinase inhibitors in cancer research.
Pyrazolyl quinazoline kinase inhibitors: These compounds are used in the development of kinase inhibitors for various diseases.
Uniqueness
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilicity and lipophilicity. This makes it versatile for various applications in chemistry, biology, and medicine.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI 键 |
RDXAFALJNSJXFY-SSDOTTSWSA-N |
手性 SMILES |
COC1=CN=C(C=C1)[C@@H](CO)N |
规范 SMILES |
COC1=CN=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















